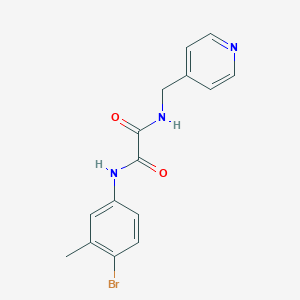![molecular formula C17H13BrClNO2 B480618 5-溴-1-[2-(2-氯苯氧基)乙基]-1H-吲哚-3-甲醛 CAS No. 433320-27-5](/img/structure/B480618.png)
5-溴-1-[2-(2-氯苯氧基)乙基]-1H-吲哚-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of a bromine atom at the 5th position, a chlorophenoxyethyl group at the 1st position, and a carbaldehyde group at the 3rd position of the indole ring.
科学研究应用
5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde typically involves multiple steps, starting from commercially available starting materials. One common method involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Fischer indole synthesis for large-scale production. This would include the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid.
Reduction: 5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways . The indole ring system is known to interact with multiple receptors and enzymes, leading to a range of biological effects. The specific mechanism of action would depend on the particular biological activity being studied.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-bromo-2-chlorophenol: Shares the bromine and chlorine substituents but lacks the indole ring.
Indole-3-carboxaldehyde: Similar structure but without the bromine and chlorophenoxyethyl groups.
Uniqueness
5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and chlorophenoxyethyl groups on the indole ring makes it a valuable compound for various research applications.
属性
IUPAC Name |
5-bromo-1-[2-(2-chlorophenoxy)ethyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO2/c18-13-5-6-16-14(9-13)12(11-21)10-20(16)7-8-22-17-4-2-1-3-15(17)19/h1-6,9-11H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDRIYDFHGHWOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN2C=C(C3=C2C=CC(=C3)Br)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B480535.png)
![2-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480536.png)
![2-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480544.png)

![2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480548.png)
![2-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480550.png)
![2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480551.png)
![2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480556.png)
![1-{N'-[(E)-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-[(OXOLAN-2-YL)METHYL]FORMAMIDE](/img/structure/B480559.png)
![2-{4-[(4-chlorobenzyl)oxy]phenyl}-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480563.png)
![2-(4-chloro-3-fluorophenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B480582.png)
![4-(4-Methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undecane-3,5,8,10-tetrone](/img/structure/B480584.png)
![N-(2,3-DIMETHYLPHENYL)-N-({N'-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B480593.png)

